4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine
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Overview
Description
4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Substitution with 2-Chlorophenyl Group: The piperazine intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorophenyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting ethyl cyanoacetate with formamide under acidic conditions.
Coupling Reaction: The final step involves coupling the substituted piperazine with the ethoxypyrimidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
(4-(2-Chlorophenyl)piperazin-1-yl)(6-methoxypyrimidin-4-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(4-(2-Chlorophenyl)piperazin-1-yl)(6-ethoxypyrimidin-2-yl)methanone: Similar structure but with the ethoxy group at a different position on the pyrimidine ring.
Uniqueness: The presence of the ethoxy group at the 6-position of the pyrimidine ring and the 2-chlorophenyl group on the piperazine ring gives 4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-ethoxypyrimidine unique chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(6-ethoxypyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-2-24-16-11-14(19-12-20-16)17(23)22-9-7-21(8-10-22)15-6-4-3-5-13(15)18/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGHWYFRDLNLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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